molecular formula C13H23NO3 B1321941 Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 374795-36-5

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B1321941
CAS No.: 374795-36-5
M. Wt: 241.33 g/mol
InChI Key: YDANAFGLZRTKPX-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C13H21NO4. It is a spiro compound, meaning it contains a spirocyclic structure where two rings are connected through a single atom. This compound is often used in organic synthesis and has various applications in scientific research.

Scientific Research Applications

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving spirocyclic structures.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 2-oxo-7-azaspiro[4.5]decane-7-carboxylate with appropriate reagents under controlled conditions. One common method involves the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process involves optimizing reaction conditions to ensure consistent yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure allows it to participate in unique chemical reactions and interact with specific molecular targets, making it valuable in various scientific research applications.

Properties

IUPAC Name

tert-butyl 2-oxa-9-azaspiro[4.5]decane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-4-5-13(9-14)6-8-16-10-13/h4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDANAFGLZRTKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501188658
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374795-36-5
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374795-36-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxa-7-azaspiro[4.5]decane-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501188658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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